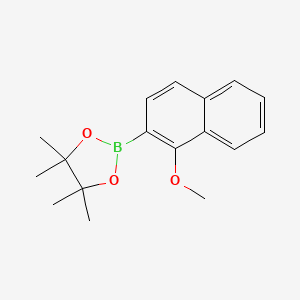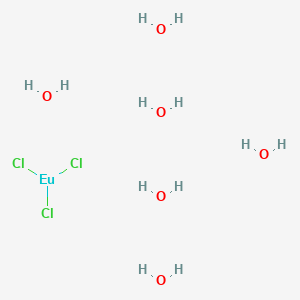
2- (Difluoromethyl)-4-nitro-chlorobenzene, 96%
Vue d'ensemble
Description
2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% is a highly reactive compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 92-94°C and a density of 1.4 g/cm3. It is soluble in water, ethanol, and ether and is used as a reagent in organic synthesis. It is also used as a starting material for the synthesis of various compounds such as nitrobenzene derivatives, nitrobenzyl alcohols, and nitrobenzyl ethers.
Mécanisme D'action
2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% is an electrophilic reagent that reacts with nucleophiles such as amines, alcohols, and carboxylic acids. It is a highly reactive compound and is able to form a covalent bond with the nucleophile.
Biochemical and Physiological Effects
2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% is a highly reactive compound and has not been tested for its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% in laboratory experiments include its high reactivity, low cost, and availability. However, it is important to note that it is a highly reactive compound and should be handled with care.
Orientations Futures
The future directions for the use of 2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% include its use in the synthesis of novel fluorescent probes for the detection of DNA and proteins, as well as its use in the synthesis of novel fluorescent amino acid derivatives. Additionally, further research could be conducted to explore its potential applications in drug discovery and development.
Méthodes De Synthèse
2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% is synthesized in a two-step process. First, 2-chloro-4-nitrobenzene is treated with anhydrous aluminum chloride (AlCl3) and difluoromethane (CH2F2) in a refluxing mixture of benzene and toluene. This reaction produces 2- (difluoromethyl)-4-nitro-chlorobenzene, 96%.
Applications De Recherche Scientifique
2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% is used as a reagent in the synthesis of various compounds such as nitrobenzene derivatives, nitrobenzyl alcohols, and nitrobenzyl ethers. It has also been used in the synthesis of novel fluorescent amino acid derivatives, which are useful for the determination of enzyme activity. Additionally, it has been used in the synthesis of novel nitrobenzyl-based fluorescent probes, which are useful for the detection of DNA and proteins.
Propriétés
IUPAC Name |
1-chloro-2-(difluoromethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXIMSLYUJZLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267526 | |
| Record name | 1-Chloro-2-(difluoromethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(difluoromethyl)-4-nitrobenzene | |
CAS RN |
627527-11-1 | |
| Record name | 1-Chloro-2-(difluoromethyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627527-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-(difluoromethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















